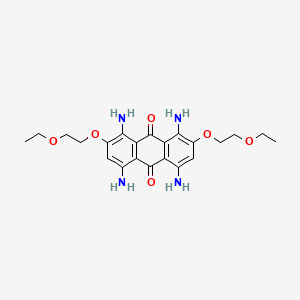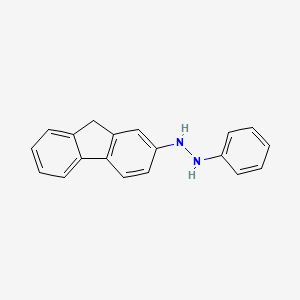
1-(9h-Fluoren-2-yl)-2-phenylhydrazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(9H-Fluoren-2-yl)-2-phenylhydrazine is an organic compound that features a fluorene moiety attached to a phenylhydrazine group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(9H-Fluoren-2-yl)-2-phenylhydrazine typically involves the reaction of 9H-fluoren-2-ylamine with phenylhydrazine under controlled conditions. One common method includes the use of a solvent such as tetrahydrofuran (THF) and a base like potassium hydroxide (KOH) to facilitate the reaction .
Industrial Production Methods: Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimizations for scale, yield, and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography may be employed to achieve high-quality products.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(9H-Fluoren-2-yl)-2-phenylhydrazine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form fluorenones, which are useful intermediates in organic synthesis.
Reduction: Reduction reactions can convert the hydrazine group into amines or other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are employed under acidic or basic conditions.
Major Products:
Oxidation: Fluorenones and related derivatives.
Reduction: Amines and other reduced forms of the hydrazine group.
Substitution: Various substituted fluorenes and phenylhydrazines.
Applications De Recherche Scientifique
1-(9H-Fluoren-2-yl)-2-phenylhydrazine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique structural features.
Industry: It is used in the development of materials with specific optical and electronic properties.
Mécanisme D'action
The mechanism of action of 1-(9H-Fluoren-2-yl)-2-phenylhydrazine involves its interaction with various molecular targets and pathways. For instance, its derivatives have been shown to inhibit enzymes such as dihydrofolate reductase, which is crucial for DNA synthesis in cancer cells . The compound’s ability to form stable complexes with metal ions also contributes to its biological activity.
Comparaison Avec Des Composés Similaires
2-(9H-Fluoren-2-yl)benzimidazole: Known for its fluorescence properties and applications in optoelectronics.
9,9-Dihexyl-9H-fluoren-2-yl derivatives: Used in organic light-emitting diodes (OLEDs) and other electronic devices.
Uniqueness: 1-(9H-Fluoren-2-yl)-2-phenylhydrazine stands out due to its combination of a fluorene moiety with a phenylhydrazine group, which imparts unique chemical reactivity and potential for diverse applications. Its ability to undergo various chemical transformations and its potential biological activities make it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
26319-86-8 |
|---|---|
Formule moléculaire |
C19H16N2 |
Poids moléculaire |
272.3 g/mol |
Nom IUPAC |
1-(9H-fluoren-2-yl)-2-phenylhydrazine |
InChI |
InChI=1S/C19H16N2/c1-2-7-16(8-3-1)20-21-17-10-11-19-15(13-17)12-14-6-4-5-9-18(14)19/h1-11,13,20-21H,12H2 |
Clé InChI |
BHAKLIHFPLHVAD-UHFFFAOYSA-N |
SMILES canonique |
C1C2=CC=CC=C2C3=C1C=C(C=C3)NNC4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(4-Methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)methanamine](/img/structure/B13132441.png)

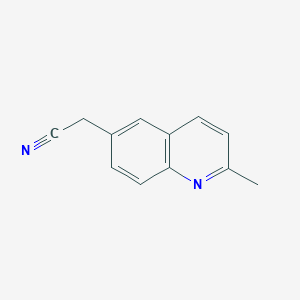
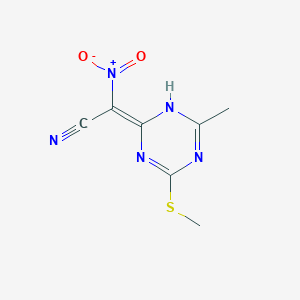
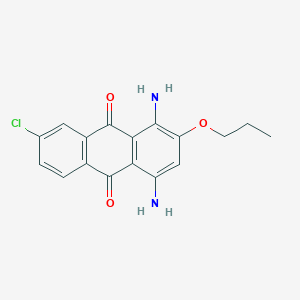


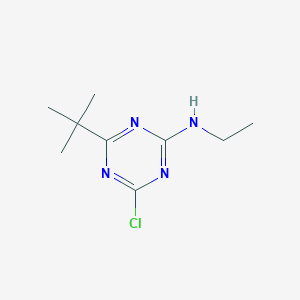
![8-Hydroxy-1-methyl-1,3,4,5-tetrahydro-2H-benzo[b]azepin-2-one](/img/structure/B13132502.png)


![Methyl2,5-diamino-1H-benzo[d]imidazole-7-carboxylate](/img/structure/B13132507.png)
![N,N-Di([1,1'-biphenyl]-4-yl)-[2,3'-bipyridin]-5-amine](/img/structure/B13132514.png)
